The Discovery and Isolation of Tomatine: A Technical Guide
The Discovery and Isolation of Tomatine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history of the discovery and isolation of tomatine, a steroidal glycoalkaloid found in tomato plants (Solanum lycopersicum). From its early recognition as a potentially toxic substance to its first scientific isolation and characterization, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. The guide details the evolution of extraction and analytical methodologies, presents quantitative data from various studies, and visualizes the key biochemical pathways associated with tomatine.
Early History and Discovery
While the tomato was introduced to Europe in the 16th century, it was initially met with suspicion and often considered poisonous. This belief was, in part, due to the presence of what would later be identified as tomatine, particularly in the leaves and stems of the plant.[1] It wasn't until the mid-20th century that the scientific community began to formally isolate and characterize this compound.
The seminal work on the isolation of crystalline tomatine was published in 1948 by T. D. Fontaine, G. W. Irving, Jr., and their colleagues from the U.S. Department of Agriculture.[2][3][4][5] They successfully isolated this antibiotic agent from the leaves of the tomato plant, laying the groundwork for future research into its chemical properties and biological activities.[2][5]
Experimental Protocols for Isolation and Purification
The fundamental principles of tomatine isolation have remained consistent since the mid-20th century, relying on its alkaline nature and solubility in various solvents. Early methods, like the one developed by Fontaine and Irving, established a foundational workflow that has been adapted and refined over time.
Foundational Mid-20th Century Isolation Protocol
This protocol is a representation of the early methods used for the extraction and purification of tomatine, based on the principles described in the foundational literature.
Objective: To isolate crystalline tomatine from tomato plant leaves.
Materials:
-
Fresh or dried tomato leaves
-
Methanol (or Ethanol)
-
2% Acetic Acid
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
0.2 N Hydrochloric Acid (HCl)
-
Hexane
-
Chloroform
-
Centrifuge
-
Filtration apparatus
-
Drying oven or vacuum desiccator
Methodology:
-
Extraction:
-
Homogenize fresh tomato leaves or grind dried leaves into a fine powder.
-
Extract the plant material with a solution of 50% methanol containing 2% acetic acid. The acidic environment aids in the protonation of the nitrogen atom in tomatine, increasing its solubility in the aqueous-organic solvent.[6]
-
Stir or shake the mixture for several hours to ensure complete extraction.
-
Separate the solid plant material from the liquid extract by filtration or centrifugation.
-
-
Initial Purification (Liquid-Liquid Extraction):
-
Wash the acidic methanol extract with hexane to remove nonpolar impurities such as lipids and chlorophyll.
-
Discard the hexane layer, retaining the aqueous methanol phase containing the protonated tomatine.
-
-
Precipitation:
-
To the aqueous methanol extract, slowly add concentrated ammonium hydroxide until the pH of the solution becomes alkaline (typically pH 8-10).
-
This deprotonates the tomatine, causing it to precipitate out of the solution as a crude solid.
-
Allow the precipitate to settle, then collect it by centrifugation or filtration.
-
-
Acid-Base Purification:
-
Dissolve the crude tomatine precipitate in 0.2 N hydrochloric acid.
-
Centrifuge to remove any acid-insoluble impurities.
-
Re-precipitate the tomatine by adding concentrated ammonium hydroxide to the acidic solution until it is alkaline.
-
Collect the purified precipitate by centrifugation.
-
-
Washing and Drying:
-
Wash the tomatine precipitate with distilled water to remove any residual salts.
-
Dry the purified tomatine crystals in a drying oven at a low temperature or in a vacuum desiccator.
-
Modern Isolation and Purification Techniques
While the foundational principles remain, modern techniques have introduced more sophisticated methods for purification and analysis, offering higher purity and more precise quantification.
-
Solid-Phase Extraction (SPE): Crude extracts can be passed through a solid-phase extraction column to remove interfering compounds before further purification.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is now a standard technique for the final purification and quantification of tomatine.[7] Various column types and mobile phases have been optimized for this purpose.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing the efficiency of the initial extraction process.
Quantitative Data
The concentration of tomatine varies significantly depending on the part of the tomato plant and the maturity of the fruit. The following tables summarize quantitative data from various studies.
| Plant Part | Tomatine Concentration (mg/100g fresh weight) | Reference |
| Mature Green Fruit | 16.5 | [6] |
| Turning Fruit | 4.4 | [6] |
| Ripe Red Fruit | 0.3 | [6] |
| Leaves | 420 - 14980 µg/g | [7] |
| Stems | 521 - 16285 µg/g | [7] |
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPLC-UV | 0.39 µg (dehydrotomatine) | - | [7] |
| HPLC-UV | 0.94 µg (α-tomatine) | - | [7] |
| HPLC-DAD | 8.0 µg/mL | 24.1 µg/mL |
Biosynthesis and Signaling Pathways
Biosynthesis of α-Tomatine
The biosynthesis of α-tomatine is a complex multi-step process that begins with cholesterol. A series of enzymatic reactions, including hydroxylations, oxidations, and transaminations, convert cholesterol into the aglycone tomatidine. This is followed by glycosylation steps to form the final α-tomatine molecule.[1][8]
Caption: Simplified biosynthetic pathway of α-tomatine from cholesterol.
Mechanism of Action and Signaling Pathways
Tomatine exerts its biological effects through various mechanisms, including the disruption of cell membranes by forming complexes with cholesterol.[1] Additionally, it has been shown to modulate key cellular signaling pathways, such as the NF-κB and ERK pathways, which are critical in inflammation and cancer.[9][10][11]
Caption: Conceptual diagram of α-tomatine's inhibitory effect on the NF-κB and ERK signaling pathways.
Conclusion
The journey of tomatine from a compound of suspicion to a subject of intense scientific research highlights the evolution of natural product chemistry. The foundational work of Fontaine and Irving in 1948 paved the way for a deeper understanding of its biosynthesis, biological activities, and potential applications in medicine and agriculture. This technical guide provides a historical and methodological framework for professionals engaged in the ongoing exploration of this fascinating glycoalkaloid.
References
- 1. Tomatine - Wikipedia [en.wikipedia.org]
- 2. Isolation and partial characterization of crystalline tomatine, an antibiotic agent from the tomato plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. repository.arizona.edu [repository.arizona.edu]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Absorptiometric measurement of tomatine in tomatoes [hero.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
